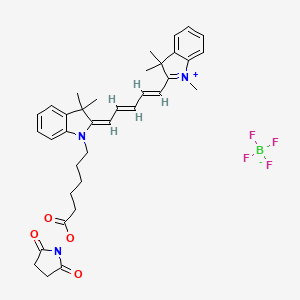
菁染料5 NHS 酯
描述
Red emitting fluorescent dye for labeling of amino-groups in peptides, proteins, and oligonucleotides. Requires a small amount of organic co-solvent (such as DMF or DMSO) to be used in labeling reactions.
This Cyanine5 NHS ester, also known as Cy5 NHS ester, is a reactive dye for the labeling of amino-groups in peptides, proteins, and oligonucleotides. This dye requires a small amount of organic co-solvent to be used in labeling reactions. This reagent is ideal for very cost-efficient labeling of soluble proteins as well as all kinds of peptides and oligonucleotides. This reagent also works well in organic solvents for small molecule labeling.
科学研究应用
蛋白质标记
菁染料5 NHS 酯被广泛用于蛋白质标记。 它与蛋白质中的氨基反应形成稳定的共价键,使其成为研究蛋白质功能和结构的理想工具 {svg_1}.
肽标记
与蛋白质类似,菁染料5 NHS 酯也可用于肽标记。 这允许研究肽的相互作用和功能 {svg_2}.
寡核苷酸标记
菁染料5 NHS 酯用于寡核苷酸标记,这对于研究核酸结构和功能至关重要 {svg_3}.
荧光测量
该染料在红色区域具有最大发射,而许多CCD检测器在该区域表现出最大灵敏度,并且生物物体显示出低背景 {svg_4}. 这使其成为荧光测量的理想选择。
体内近红外成像
菁染料5 NHS 酯在远红外和近红外区域发射,使其适用于体内近红外成像实验 {svg_5} {svg_6} {svg_7}. 这在生物医学研究中尤其有用,因为背景荧光是一个问题。
小分子标记
除了生物分子外,菁染料5 NHS 酯在有机溶剂中也能很好地用于小分子标记 {svg_8}. 这扩展了它在化学生物学和药物发现中的应用。
显微镜和成像
由于它与各种仪器兼容,菁染料5 NHS 酯经常用于荧光显微镜、成像仪、扫描仪和荧光读取器 {svg_9}.
诊断研究
菁染料5 NHS 酯在生命科学研究中的普及扩展到诊断研究。 它强烈的颜色和发射特性使其成为开发诊断试剂的有价值工具 {svg_10}.
生物活性
The compound (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate is a complex organic molecule with significant potential in pharmaceutical applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that includes a pyrrolidine ring and multiple indole derivatives. Its molecular formula is , and it has a molecular weight of 500.68 g/mol. The tetrafluoroborate salt form enhances its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing cellular processes. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can act as a ligand for various receptors, affecting neurotransmitter systems.
Anticancer Properties
Research indicates that the compound exhibits anticancer activity through the suppression of cell growth and enhancement of glucose uptake in cancer cells. A study demonstrated that it increased intracellular ATP levels while reducing galactosylation on monoclonal antibodies, which is crucial for their therapeutic efficacy .
Anticonvulsant Effects
Another significant finding is its anticonvulsant properties. The derivative N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide was identified as a broad-spectrum anticonvulsant. It showed protective effects in various seizure models in mice and demonstrated favorable pharmacokinetic properties .
Study 1: Monoclonal Antibody Production
In a study aimed at improving monoclonal antibody production using Chinese hamster ovary cells, the compound was screened among 23,227 chemicals. It was found to enhance cell-specific antibody production significantly while suppressing cell growth .
Study 2: Anticonvulsant Activity
In another research effort focusing on epilepsy treatment, the compound demonstrated potent protection against seizures in animal models. It was effective in both acute seizure tests and chronic models of drug-resistant epilepsy, suggesting its potential for clinical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| AS-1 | Anticonvulsant | Enzyme inhibition & receptor modulation |
| 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid | Anti-inflammatory | Cell signaling modulation |
| Indole Derivatives | Anticancer | Apoptosis induction |
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N3O4.BF4/c1-35(2)26-16-11-13-18-28(26)37(5)30(35)20-8-6-9-21-31-36(3,4)27-17-12-14-19-29(27)38(31)25-15-7-10-22-34(42)43-39-32(40)23-24-33(39)41;2-1(3,4)5/h6,8-9,11-14,16-21H,7,10,15,22-25H2,1-5H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGOCTDPEVJNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BF4N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















